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Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for [1-
(Aminomethyl)cyclopentyl]methanol. As a bifunctional molecule featuring both primary

amine and primary alcohol groups on a quaternary-substituted cyclopentane ring, its structural

confirmation relies heavily on a multi-technique spectroscopic approach. This document is

intended for researchers, scientists, and drug development professionals, offering an in-depth

analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. While publicly available experimental spectra are limited, this guide

synthesizes predicted data with fundamental spectroscopic principles and established

methodologies to provide a robust framework for the characterization of this compound.

Introduction and Molecular Structure
[1-(Aminomethyl)cyclopentyl]methanol is a valuable building block in pharmaceutical and

materials science. Its distinct architecture, combining a rigid cyclopentyl core with flexible

aminomethyl and hydroxymethyl arms, imparts unique chemical properties. Accurate and

unambiguous structural verification is the cornerstone of any research or development

program. Spectroscopic techniques provide a non-destructive means to probe the molecular

structure, confirm identity, and assess purity.
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Key Molecular Identifiers:

Compound Name: [1-(Aminomethyl)cyclopentyl]methanol

CAS Number: 2239-31-8[1]

Molecular Formula: C₇H₁₅NO[2]

Average Molecular Weight: 129.20 g/mol

Monoisotopic Mass: 129.11537 Da[2]

The structural arrangement presents several key features for spectroscopic analysis: a

quaternary carbon, two distinct methylene groups (-CH₂N and -CH₂O), a cyclopentane ring,

and two exchangeable protons (-NH₂ and -OH).

Diagram 1: Molecular Structure of [1-(Aminomethyl)cyclopentyl]methanol

Caption: 2D representation of the [1-(Aminomethyl)cyclopentyl]methanol structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Due to the high degree of flexibility in the cyclopentane ring, proton

signals for the ring may appear broad or complex at room temperature.[3]

Predicted ¹H NMR Analysis
The proton NMR spectrum is expected to show distinct signals for the aminomethyl,

hydroxymethyl, and cyclopentyl protons. The amine and hydroxyl protons are exchangeable

and may appear as broad singlets, or may not be observed depending on the solvent and

sample purity.
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity Integration Rationale

Cyclopentane (-

CH₂-)₄
1.4 - 1.7 Multiplet (m) 8H

Aliphatic protons

on the flexible

cyclopentane

ring lead to

overlapping

signals in a

complex

multiplet.

Aminomethyl (-

CH₂NH₂)
~ 2.6 - 2.8 Singlet (s) 2H

Methylene

protons adjacent

to the electron-

withdrawing

amino group are

deshielded.

Hydroxymethyl (-

CH₂OH)
~ 3.4 - 3.6 Singlet (s) 2H

Methylene

protons adjacent

to the more

electronegative

oxygen atom are

further

deshielded

compared to the

aminomethyl

protons.

Amine (-NH₂)
Variable (e.g.,

1.5 - 3.0)

Broad Singlet (br

s)
2H

Chemical shift is

concentration

and solvent

dependent;

protons

exchange

rapidly.
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Hydroxyl (-OH)
Variable (e.g.,

2.0 - 4.0)

Broad Singlet (br

s)
1H

Chemical shift is

highly variable;

proton

exchanges with

solvent and

water.

Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum provides a count of unique carbon environments. For this molecule,

five distinct signals are anticipated.

Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Rationale

Cyclopentane (-CH₂-) ~ 25
Standard aliphatic sp³ carbon

signal.

Cyclopentane (-CH₂-) ~ 35 - 40

Carbons adjacent to the

quaternary center are slightly

deshielded.

Quaternary Carbon (-C-) ~ 45 - 50

The sp³ quaternary carbon,

substituted with two carbons, a

nitrogen, and an oxygen

functional group.

Aminomethyl (-CH₂NH₂) ~ 50 - 55
Carbon attached to nitrogen is

significantly deshielded.

Hydroxymethyl (-CH₂OH) ~ 65 - 70

Carbon attached to the highly

electronegative oxygen atom

shows the most downfield shift

among sp³ carbons.

Infrared (IR) Spectroscopy
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Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid

and effective method for identifying the key functional groups within a molecule.[4][5] The

spectrum of [1-(Aminomethyl)cyclopentyl]methanol is expected to be dominated by

absorptions from the O-H and N-H bonds in the high-wavenumber region and C-H, C-O, and C-

N bonds in the fingerprint region.

Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity Functional Group

O-H Stretch 3200 - 3600 Strong, Broad Alcohol (-OH)

N-H Stretch 3200 - 3500

Medium, Broad

(doublet for primary

amine)

Amine (-NH₂)

C-H Stretch (aliphatic) 2850 - 2960 Strong -CH₂-

N-H Bend (scissoring) 1590 - 1650 Medium Primary Amine (-NH₂)

C-O Stretch 1000 - 1100 Strong
Primary Alcohol (C-

OH)

C-N Stretch 1020 - 1220 Medium Aliphatic Amine (C-N)

The broadness of the O-H and N-H stretching bands is a direct result of hydrogen bonding,

which is expected to be significant in the condensed phase of this molecule.

Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and structural

fragments of a compound. Using a soft ionization technique like Electrospray Ionization (ESI),

the protonated molecular ion [M+H]⁺ is expected to be the most prominent peak.[6][7]
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Ion Predicted m/z Description

[M]⁺ 129.11 Molecular Ion

[M+H]⁺ 130.12
Protonated Molecular Ion

(Base Peak in ESI+)

[M+Na]⁺ 152.10 Sodium Adduct

[M-H₂O+H]⁺ 112.11
Loss of water from the

protonated molecule

Predicted m/z values sourced from PubChemLite.[2]

Fragmentation Analysis
Under higher energy conditions (e.g., Electron Impact ionization or Collision-Induced

Dissociation), the molecular ion will fragment in predictable ways.[8] For [1-
(Aminomethyl)cyclopentyl]methanol, alpha-cleavage adjacent to the heteroatoms is the

most likely fragmentation pathway.[9][10]

Pathway A: Cleavage adjacent to Oxygen: Loss of a hydroxymethyl radical (•CH₂OH, 31 Da)

would yield a fragment ion at m/z 98.

Pathway B: Cleavage adjacent to Nitrogen: Loss of an aminomethyl radical (•CH₂NH₂, 30

Da) would yield a fragment ion at m/z 99.

The relative stability of the resulting carbocations will dictate the prevalence of these fragments.

Diagram 2: Predicted ESI-MS Fragmentation Pathways
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Pathway A

Pathway B Pathway C

[M+H]⁺
m/z = 130

[C₆H₁₂N]⁺
m/z = 98

- CH₂O

[C₆H₁₂O]⁺
m/z = 99

- CH₂NH

[C₇H₁₄N]⁺
m/z = 112

- H₂O
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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